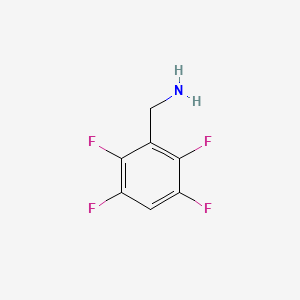
(2,3,5,6-Tetrafluorophenyl)methanamine
Overview
Description
(2,3,5,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N It is a derivative of benzylamine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,5,6-Tetrafluorophenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2,3,5,6-tetrafluorobenzonitrile using hydrogenation techniques. The nitrile group is reduced to an amine group, resulting in the formation of 2,3,5,6-tetrafluorobenzylamine .
Industrial Production Methods
Industrial production of 2,3,5,6-tetrafluorobenzylamine typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,3,5,6-tetrafluorobenzyl alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used to replace fluorine atoms with other groups.
Major Products Formed
2,3,5,6-Tetrafluorobenzyl alcohol: Formed through the reduction of 2,3,5,6-tetrafluorobenzylamine.
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2,3,5,6-Tetrafluorophenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of an amine group.
2,3,5,6-Tetrafluorobenzonitrile: Contains a nitrile group instead of an amine group.
4-Methyl-2,3,5,6-tetrafluorobenzylamine: Contains a methyl group in addition to the amine group.
Uniqueness
(2,3,5,6-Tetrafluorophenyl)methanamine is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzylamines.
Properties
CAS No. |
89992-52-9 |
|---|---|
Molecular Formula |
C7H5F4N |
Molecular Weight |
179.11 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methanamine |
InChI |
InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 |
InChI Key |
GOUKYMUBOWCOIV-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
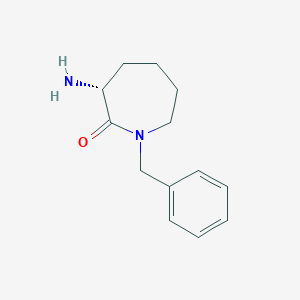
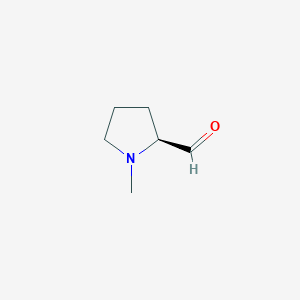
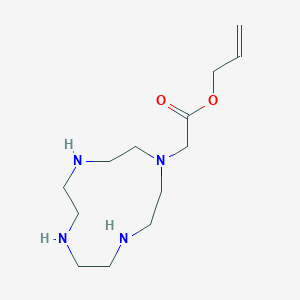
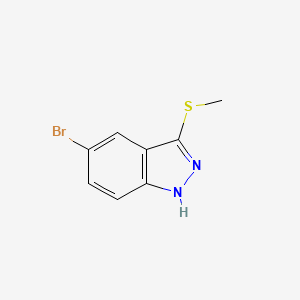
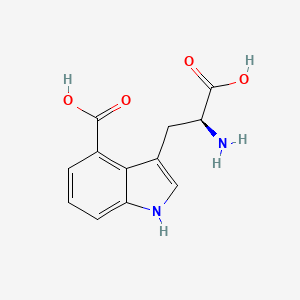

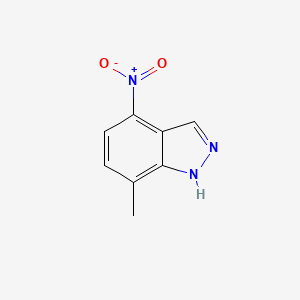

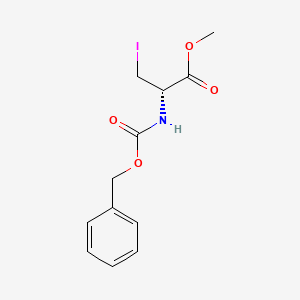
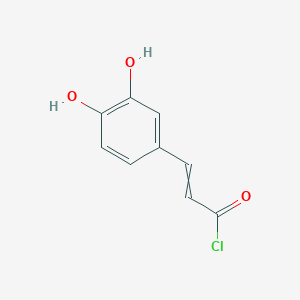
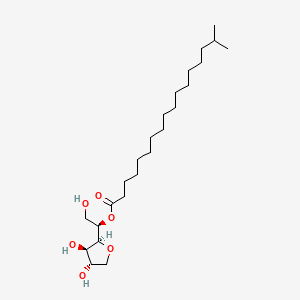
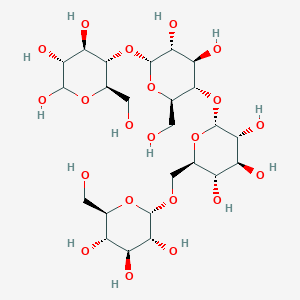
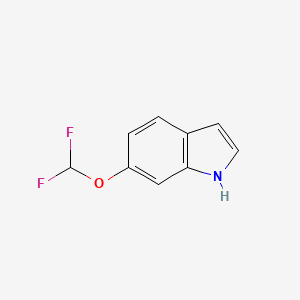
![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)
